molecular formula C6H8ClNO2 B1660084 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole CAS No. 71495-01-7

5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole

Cat. No.: B1660084
CAS No.: 71495-01-7
M. Wt: 161.58 g/mol
InChI Key: SGGYGPPIFVYPHA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of chloromethyl and methoxymethyl groups attached to the oxazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole typically involves the chloromethylation of 3-(methoxymethyl)-1,2-oxazole. This can be achieved using chloromethyl chlorosulfate as a chloromethylating agent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the efficiency of the chloromethylation reaction, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazoles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated heterocycles.

Scientific Research Applications

5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The methoxymethyl group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole is unique due to its oxazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds like 5-(Chloromethyl)furfural and 5-(Chloromethyl)meconin. Its combination of chloromethyl and methoxymethyl groups makes it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

5-(chloromethyl)-3-(methoxymethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2/c1-9-4-5-2-6(3-7)10-8-5/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGYGPPIFVYPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617064
Record name 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71495-01-7
Record name 5-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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